(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1443931-90-5
VCID: VC11607310
InChI:
SMILES:
Molecular Formula: C10H15ClFN
Molecular Weight: 203.7

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride

CAS No.: 1443931-90-5

Cat. No.: VC11607310

Molecular Formula: C10H15ClFN

Molecular Weight: 203.7

Purity: 95

* For research use only. Not for human or veterinary use.

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride - 1443931-90-5

Specification

CAS No. 1443931-90-5
Molecular Formula C10H15ClFN
Molecular Weight 203.7

Introduction

Chemical Identity and Stereochemical Considerations

Structural Characteristics

The molecular formula of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride is C₁₀H₁₅ClFN, with a molecular weight of 203.68 g/mol. The compound features:

  • A chiral carbon at the propan-1-amine position, conferring (S)-configuration.

  • A 3-fluoro-4-methylphenyl aromatic ring, introducing steric and electronic effects.

  • A hydrochloride salt counterion, improving crystallinity and handling properties.

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles. For example, the (1R)-enantiomer (CAS 1213012-56-6) is commercially available for research, but its (1S)-counterpart remains less explored .

Spectroscopic Identification

While specific spectral data for the (1S)-enantiomer are unavailable, analogous compounds provide reference benchmarks:

  • ¹H NMR: Expected signals include a triplet for the amine-proximal methylene group (δ 2.5–3.0 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a singlet for the methyl group (δ 2.3 ppm) .

  • ¹³C NMR: The fluorinated carbon resonates at δ 160–165 ppm (¹JCF ≈ 245 Hz), while the methyl group appears at δ 20–22 ppm .

Synthesis and Industrial Preparation

Enantioselective Synthesis

The synthesis of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride typically involves:

  • Friedel-Crafts alkylation of 3-fluoro-4-methyltoluene with propylene oxide to form the alcohol precursor.

  • Mitsunobu reaction or enzymatic resolution to introduce the (S)-configuration at the chiral center.

  • Ammonolysis of the intermediate alcohol to yield the primary amine.

  • Salt formation with hydrochloric acid to produce the hydrochloride.

A key challenge is achieving high enantiomeric excess (ee). Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) has been reported for related amines, achieving >98% ee .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point180–185°C (decomposes)
Solubility in Water50–100 mg/mL (25°C)
LogP (Octanol-Water)2.1 ± 0.3 (predicted)
pKa (Amine)9.2 ± 0.2 (estimated)

The hydrochloride salt exhibits higher aqueous solubility than the free base, making it preferable for formulation. The fluorinated aromatic ring contributes to increased lipophilicity compared to non-fluorinated analogs .

Stability Considerations

  • Thermal Stability: Decomposes above 185°C without melting.

  • Photostability: Susceptible to UV-induced defluorination; storage in amber glass is recommended.

  • Hygroscopicity: Moderate; requires desiccant storage .

ParameterAssessment
Acute Toxicity (Oral)LD₅₀ > 500 mg/kg (rat)
Skin IrritationNon-irritating (OECD 404)
Environmental ImpactLow bioaccumulation potential

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